molecular formula C29H33NO10 B1198200 Auramycin D CAS No. 82002-76-4

Auramycin D

Cat. No.: B1198200
CAS No.: 82002-76-4
M. Wt: 555.6 g/mol
InChI Key: QJXJRECTYIMQFD-UHFFFAOYSA-N
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Description

Auramycin D is a natural product found in Streptomyces galilaeus with data available.

Properties

CAS No.

82002-76-4

Molecular Formula

C29H33NO10

Molecular Weight

555.6 g/mol

IUPAC Name

methyl 4-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C29H33NO10/c1-12-24(32)16(30(3)4)10-19(39-12)40-18-11-29(2,37)23(28(36)38-5)14-9-15-22(27(35)21(14)18)26(34)20-13(25(15)33)7-6-8-17(20)31/h6-9,12,16,18-19,23-24,31-32,35,37H,10-11H2,1-5H3

InChI Key

QJXJRECTYIMQFD-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(C)O)N(C)C)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(C)O)N(C)C)O

Synonyms

auramycin D

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 100 mg of auramycin C in 50 ml of 0.5% hydrochloric acid was hydrolysed at room temperature for 60 minutes. The reaction mixture was neutralised by dilute sodium hydroxide solution, extracted with 100 ml of chloroform twice and concentrated in vacuo to a small volume. The concentrate was chromatographed with thin layer chromatography plates (chloroform:methanol, 5:1). The band containing auramycin D was scraped off and extracted with a solvent mixture of chloroform and methanol (4:1) and concentrated in vacuo to dryness yielding 72 mg of auramycin D.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 100 mg of auramycin A in 50 ml of 0.5% hydrochloric acid was hydrolyzed at room temperature for 40 minutes. The reaction mixture was neutralised by dilute sodium hydroxide solution and extracted with 100 ml of chloroform twice. The chloroform extracts were combined and concentrated in vacuo to a small volume. The concentrate was chromatographed with thin layer chromatography plates (chloroform:methanol, 5:1). The bands containing auramycin C and D were scraped off, extracted with a solvent mixture of chloroform and methanol (4:1) and concentrated in vacuo to dryness to give 12 mg of pure auramycin C and 35 mg of auramycin D.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a manner analogous to that described in Example 22, using a mixture of 200 mg of auramycin B and sulfurmycin B, there were obtained 25 mg of auramycin D and 35 mg of sulfurmycin D.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 100 mg of auramycin A in 20 ml of acetone and 1 ml of methanol was added 1 ml of 0.2 N hydrochloric acid-methanol with stirring and reacted at room temperature for 40 minutes. The reaction mixture was neutralised by dilute sodium hydroxide solution and 20 ml of water was added and extracted with 20 ml of chloroform twice. The extracts were combined and concentrated to a small volume in vacuo. The concentrate was chromatographed by a column packed with silica gel (chloroform:methanol, 95:5). The fractions containing auramycin D were concentrated in vacuo to give 43 mg of auramycin D.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a solution of 100 mg of auramycin B in 15 ml of acetone was added 0.3 ml of concentrated hydrochloric acid and hydrolysed at room temperature for 120 minutes. The reaction mixture was neutralised by dilute sodium hydroxide solution and 20 ml of water was added and extracted with 20 ml of chloroform twice. The extracts were combined and concentrated to a small volume in vacuo. The concentrate was chromatographed by a column packed with silica gel (chloroform:methanol, 95:5). The fractions containing auramycin D were concentrated in vacuo to give 38 mg of auramycin D.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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